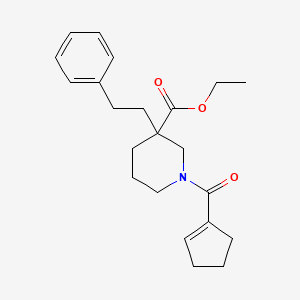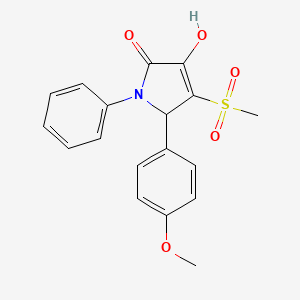
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness. CRL-40,940 is a modified version of Modafinil, a popular wakefulness-promoting drug used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to increase wakefulness, alertness, and vigilance in animal models and human clinical trials. It has also been shown to improve cognitive function, memory, and attention. In addition, it has been shown to have neuroprotective effects and may help to prevent cognitive decline associated with aging and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it has a long half-life, which makes it suitable for use in animal models and human clinical trials. It also has a low potential for abuse and addiction, which makes it a safer alternative to other wakefulness-promoting drugs such as amphetamines. One limitation of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide and its potential use in treating cognitive impairment associated with neurodegenerative diseases.
2. More research is needed to determine the long-term safety and efficacy of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide.
3. Studies are needed to investigate the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in enhancing athletic performance and reducing fatigue.
4. Further research is needed to explore the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating other sleep disorders such as restless leg syndrome.
5. Studies are needed to investigate the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating depression and other mood disorders.
Métodos De Síntesis
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is synthesized by the condensation of 4-chlorobenzaldehyde and 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The carboxylic acid group is then protected with tert-butyldimethylsilyl chloride, and the resulting intermediate is cyclized with triethylamine and 1,1'-carbonyldiimidazole to form the pyrrolidine ring.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been studied for its potential use in treating cognitive impairment associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-2-5-14(12-13)17-6-3-11-21(17)18(22)20-16-9-7-15(19)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWFFIBEMVUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
![2-(1-(2-phenylethyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6061878.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)